

comparative studies of different Finalgon formulations (cream vs. ointment)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Finalgon ointment*

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A Comparative Analysis of Finalgon Formulations: Cream vs. Ointment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two topical formulations of Finalgon, a rubefacient containing nonivamide and nicoboxil, used for the relief of muscle and joint pain. The analysis focuses on the available clinical data for a cream and an ointment formulation, highlighting differences in their composition and performance. This document also outlines the experimental protocols from key clinical trials and illustrates the signaling pathways of the active ingredients.

Quantitative Data Summary

The following tables summarize the efficacy data from two separate clinical trials investigating a Finalgon cream and a **Finalgon ointment** for the treatment of acute low back pain. It is crucial to note that the concentrations of the active ingredients, nonivamide and nicoboxil, differ between the two formulations, which impacts a direct comparison of the vehicle performance (cream vs. ointment).

Table 1: Comparison of Pain Intensity Reduction

Formulation	Active Ingredient Concentration	Study Population	Primary Endpoint	Results
Cream	Nicoboxil 1.08% / Nonivamide 0.17%	138 adults with acute nonspecific low back pain	Pain Intensity Difference (PID) at 8 hours	Adjusted mean PID of 2.113 at 4 hours and a significant reduction by the last treatment day (5.132 points) compared to placebo (2.174 points)[1].
Ointment	Nicoboxil 2.5% / Nonivamide 0.4%	805 patients with acute low back pain	Pain Intensity (PI) difference at 8 hours	Reduction of pre-dose baseline pain intensity by 2.410 points after 8 hours, which was more pronounced than placebo (1.049 points) and nicoboxil alone (1.428 points)[2]. At the end of treatment, the combination ointment showed a PI reduction of 3.540 points[2].

Table 2: Comparison of Mobility Improvement

Formulation	Active Ingredient Concentration	Study Population	Endpoint	Results
Cream	Nicoboxil 1.08% / Nonivamide 0.17%	138 adults with acute nonspecific low back pain	Mobility on Day 1	In favor of the cream when compared to placebo (odds ratio: 7.200)[1].
Ointment	Nicoboxil 2.5% / Nonivamide 0.4%	805 patients with acute low back pain	Low back mobility scores on Day 1	Better for the combination ointment compared with all other treatments (placebo, nicoboxil alone, nonivamide alone)[2].

Experimental Protocols

The methodologies for the key clinical trials cited are detailed below.

Protocol for Finalgon Cream Efficacy Study

- Study Design: A randomized, placebo-controlled trial to evaluate the efficacy and safety of multiple doses of Finalgon® cream in patients with acute low back pain.[3][4][5][6]
- Participants: Adults aged 18 to 65 years with acute nonspecific low back pain (ICD-10 code: M54.5) for more than 2 days and less than 21 days, and a pain intensity of ≥ 5 on a 0-10 numerical rating scale (NRS).[4][5]
- Intervention:
 - Treatment Group: Application of Finalgon® cream (1.08% Nicoboxil/ 0.17% Nonivamide).

- Control Group: Application of a placebo cream identical in look, feel, and smell.[[1](#)]
- Dosage and Administration: The cream was administered up to 3 times a day for a maximum of 4 days. The first two doses were applied at baseline and after 4 hours on Day 1. Subsequent applications were as needed, but not earlier than 8 hours after the first application.[[1](#)]
- Primary Outcome Measures: The primary endpoint was the pain intensity difference (PID) from baseline to 8 hours after the first application.[[1](#)]
- Key Exclusion Criteria: Patients with significant diseases other than acute nonspecific low back pain, multilocular pain, history of more than 3 low back pain episodes in the last 6 months, and those with a negative experience with heat treatment for muscle complaints.[[3](#)][[4](#)][[5](#)]

Protocol for Finalgon Ointment Efficacy Study

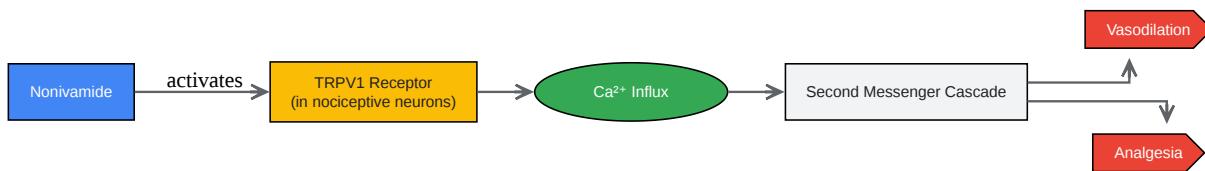
- Study Design: A phase III, multi-center, randomized, active- and placebo-controlled, double-blind, parallel-group, four-arm study.[[2](#)]
- Participants: Patients aged 18–74 years with acute non-specific low back pain.[[2](#)]
- Intervention Arms:
 - Nicoboxil 2.5%/Nonivamide 0.4% ointment
 - Nicoboxil 2.5% ointment
 - Nonivamide 0.4% ointment
 - Placebo ointment
- Dosage and Administration: A 2cm line of ointment was applied to an approximately 20 cm x 20 cm skin area up to 3 times in a 24-hour period for up to 4 days.
- Primary Outcome Measures: The primary endpoint was the pain intensity (PI) difference between pre-dose baseline and 8 hours after the first application.[[2](#)]

- Key Exclusion Criteria: Hypersensitivity to nicoboxil, nonivamide, or other ingredients, skin lesions in the back region, and a history of treatment with centrally acting analgesics for back pain.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Active Ingredients

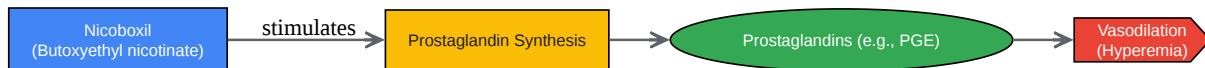
The therapeutic effects of Finalgon are attributed to the distinct mechanisms of action of its two active components: nonivamide and nicoboxil.



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Nonivamide's primary signaling pathway.

Nonivamide, a synthetic capsaicin analog, is a selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.^{[1][3]} Activation of this receptor on nociceptive neurons leads to an influx of calcium ions, which acts as a second messenger, ultimately resulting in localized vasodilation and an analgesic effect.^{[1][3]} Some studies suggest that nonivamide may also act through a TRPV1-independent pathway.^{[7][8]}



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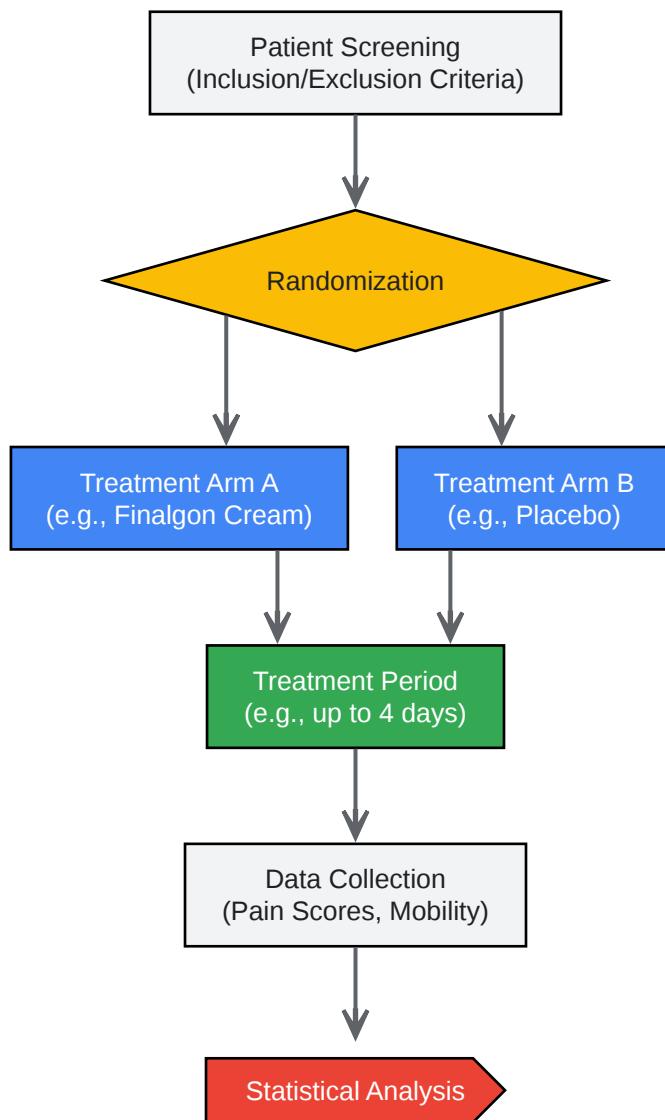
Nicoboxil's vasodilatory signaling pathway.

Nicoboxil, a nicotinic acid derivative, induces vasodilation through the synthesis of prostaglandins.^[9] This leads to a rapid increase in blood flow (hyperemia) in the skin and

underlying muscle tissue.

General Experimental Workflow for Clinical Trials

The following diagram illustrates a generalized workflow for the clinical trials assessing the efficacy of Finalgon formulations.



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A generalized clinical trial workflow.

Discussion and Conclusion

The available clinical data demonstrates that both Finalgon cream and ointment, containing a combination of nonivamide and nicoboxil, are effective in reducing acute low back pain and improving mobility compared to placebo. However, a direct comparison of the cream and ointment formulations is confounded by the differing concentrations of the active ingredients in the studied products. The ointment formulation in the cited study contained more than double the concentration of both nonivamide and nicoboxil compared to the cream formulation.

The choice of vehicle (cream vs. ointment) is known to influence the penetration of active substances into the skin.^[10] Ointments, being more occlusive, may enhance penetration, but no direct comparative pharmacokinetic studies between these specific Finalgon formulations were identified. Therefore, it is not possible to definitively attribute the observed efficacy differences solely to the formulation type.

For drug development professionals, these findings underscore the importance of vehicle selection in topical drug formulation. Further studies with identical active ingredient concentrations would be necessary to isolate the effect of the cream versus ointment base on the pharmacokinetic and pharmacodynamic profiles of nonivamide and nicoboxil. Such research would provide valuable insights into optimizing the delivery of these topical analgesics.

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- To cite this document: BenchChem. [comparative studies of different Finalgon formulations (cream vs. ointment)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205954#comparative-studies-of-different-finalgon-formulations-cream-vs-ointment]

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